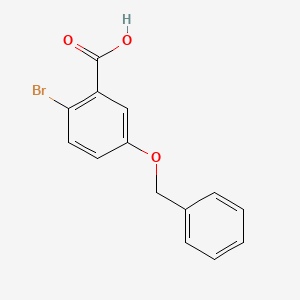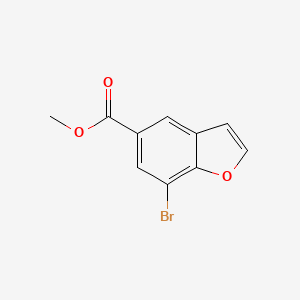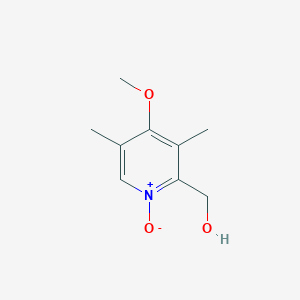
C-Phenyl-C-pyridin-3-yl-methylaminedihydrochloride
Übersicht
Beschreibung
C-Phenyl-C-pyridin-3-yl-methylamine dihydrochloride is a biochemical compound with the molecular formula C12H12N2•2HCl . It has a molecular weight of 257.16 .
Molecular Structure Analysis
The molecular structure of C-Phenyl-C-pyridin-3-yl-methylamine dihydrochloride is defined by its molecular formula, C12H12N2•2HCl . This indicates that the compound consists of 12 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 chlorine atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of C-Phenyl-C-pyridin-3-yl-methylamine dihydrochloride include its molecular weight of 257.16 and its molecular formula of C12H12N2•2HCl . Further details about its physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Wissenschaftliche Forschungsanwendungen
Paraquat Poisonings and Lung Toxicity
Research on paraquat dichloride, a widely used herbicide, has revealed its significant safety record when properly used but also its high toxicity, particularly in cases of accidental or voluntary ingestion. The substance accumulates in the lung, leading to severe pulmonary effects due to oxidative stress generation. This study emphasizes the need for effective treatments and the development of clinical protocols to evaluate proposed therapies for paraquat poisoning (Dinis-Oliveira et al., 2008).
Cytochrome P450 Isoforms and Drug Metabolism
The role of Cytochrome P450 (CYP) enzymes in the metabolism of drugs and the potential for drug-drug interactions has been a focus of research. This study reviews the selectivity of chemical inhibitors of CYP isoforms, critical for understanding drug metabolism and interactions (Khojasteh et al., 2011).
Chlorogenic Acid: A Pharmacological Review
Chlorogenic Acid (CGA) is highlighted for its broad therapeutic roles, including antioxidant, antibacterial, hepatoprotective, and anti-inflammatory effects, among others. This review discusses CGA's potential in treating metabolic disorders and emphasizes the need for further research to optimize its biological and pharmacological effects (Naveed et al., 2018).
Medicinal Importance of Pyridine Derivatives
Pyridine and its derivatives have been recognized for their significant applications across medicinal chemistry. This review summarizes the medicinal and non-medicinal uses of pyridine derivatives, noting their diverse biological activities and clinical applications. It underscores the importance of pyridine scaffolds in developing new therapeutic agents (Altaf et al., 2015).
Eigenschaften
IUPAC Name |
phenyl(pyridin-3-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2.2ClH/c13-12(10-5-2-1-3-6-10)11-7-4-8-14-9-11;;/h1-9,12H,13H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPXEYCURFOBKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CN=CC=C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
C-Phenyl-C-pyridin-3-yl-methylaminedihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



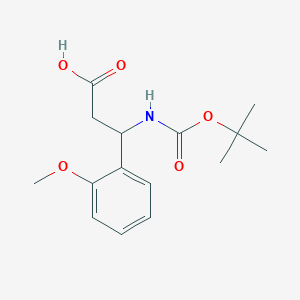
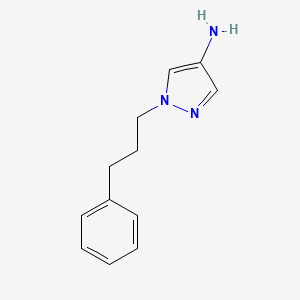
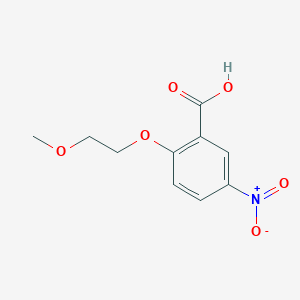

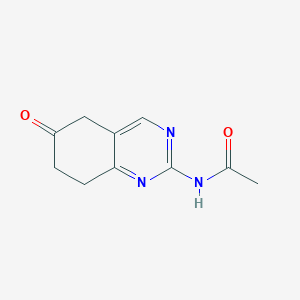
![4-Chlorofuro[3,4-c]pyridin-3(1H)-one](/img/structure/B3121429.png)
![3-Azabicyclo[4.1.0]heptane](/img/structure/B3121436.png)

![3-Oxa-6-aza-bicyclo[3.1.1]heptane](/img/structure/B3121444.png)
